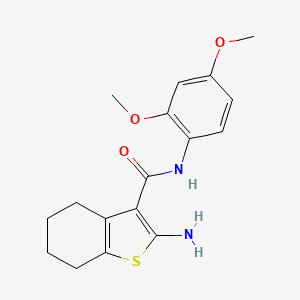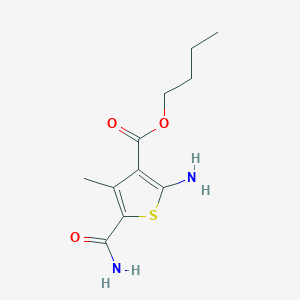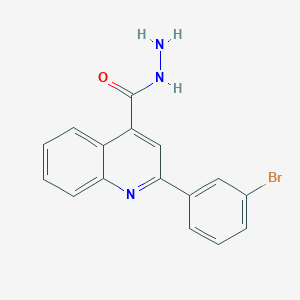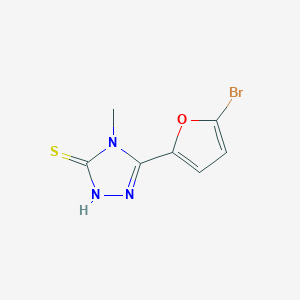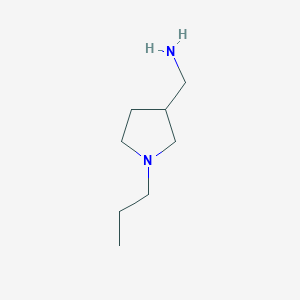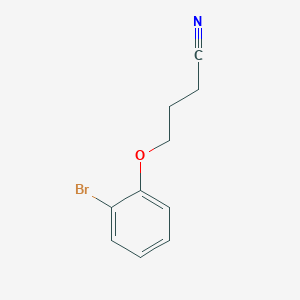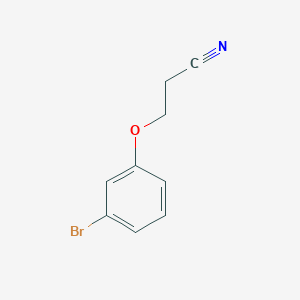![molecular formula C10H11NO5 B1292975 {2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid CAS No. 1035841-15-6](/img/structure/B1292975.png)
{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of acetic acid where one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Synthesis Analysis
The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The synthesis process was followed by detailed characterization using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Molecular Structure Analysis
The molecular formula of the compound is C10H11NO5 . The compound has been characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Chemical Reactions Analysis
The compound was screened against selected microbes to establish their potential antimicrobial activity . The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.2 . It is stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Chemical Properties
“{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid” is a phenolic compound . Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Physical Properties
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .
Classification
“{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid” is classified as the C6–C2 group of phenolic compounds . Examples of this class are 1-(2-hydroxyphenyl)ethan-1-one (2.29), and 2-(2-hydroxyphenyl)acetic acid (2.30) as shown in Fig. 2.4 .
Antioxidant Properties
Phenolic compounds, including “{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid”, are known for their antioxidant properties . They can donate a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage .
Potential Antibacterial Activity
While there’s no direct research available on the antibacterial activity of “{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid”, related compounds have been studied for their potential antibacterial properties . Further research could explore this potential application.
Potential Use in Synthesis
“{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid” could potentially be used in the synthesis of other complex molecules . Its unique structure could make it a valuable building block in organic synthesis .
Mecanismo De Acción
The theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6–311+G (d, p) level of theory and in silico molecular docking simulation . By comparing the binding affinity of the studied compound and the standard drug (ampicillin), the studied compound docked against bacterial protein showed a high binding affinity for E. coli .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2-hydroxyanilino)-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11-9(13)5-16-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCPTIVDLJXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
